molecular formula C11H20O2 B6245020 methyl 4-propylcyclohexane-1-carboxylate, Mixture of diastereomers CAS No. 1823546-39-9

methyl 4-propylcyclohexane-1-carboxylate, Mixture of diastereomers

Cat. No. B6245020
CAS RN: 1823546-39-9
M. Wt: 184.3
InChI Key:
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Description

Methyl 4-propylcyclohexane-1-carboxylate, also known as 4-methyl-1-cyclohexane-1-carboxylate, is an organic compound belonging to the cyclohexane family. It is a colorless liquid with a pleasant odor. This compound is found in many products such as paints, varnishes, and lacquers. It is also used as a solvent for inks, dyes, and oils. Methyl 4-propylcyclohexane-1-carboxylate is a mixture of diastereomers, which are stereoisomers with different physical and chemical properties.

Scientific Research Applications

Methyl 4-propylcyclohexane-1-carboxylate has a wide range of scientific research applications. It has been used as a solvent in the synthesis of organic compounds. It has also been used in the synthesis of polymers, surfactants, and other materials. Additionally, this compound has been used in the study of enzyme kinetics and the development of new drugs.

Mechanism of Action

Methyl 4-propylcyclohexane-1-carboxylate acts as a solvent, allowing organic compounds to dissolve in it. This enables reactions to occur more quickly and efficiently. Additionally, the compound can act as a catalyst, speeding up the reaction rate.
Biochemical and Physiological Effects
Methyl 4-propylcyclohexane-1-carboxylate is not known to have any significant biochemical or physiological effects. It is generally considered to be non-toxic and non-irritating.

Advantages and Limitations for Lab Experiments

Methyl 4-propylcyclohexane-1-carboxylate has several advantages for laboratory experiments. It is a relatively inexpensive solvent, and it is stable under normal laboratory conditions. Additionally, it is non-toxic and non-irritating, making it safe to use in the lab. However, it can be difficult to separate the diastereomers, and the compound can be difficult to purify.

Future Directions

The future of methyl 4-propylcyclohexane-1-carboxylate lies in its potential applications in the pharmaceutical and biochemical industries. It could be used as a solvent in the synthesis of new drugs and materials. Additionally, it could be used as a catalyst in biochemical reactions. Finally, it could be used to study enzyme kinetics and develop new drugs.

Synthesis Methods

Methyl 4-propylcyclohexane-1-carboxylate can be synthesized by a variety of methods, including the Grignard reaction and the Wittig reaction. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone to form a tertiary alcohol. In the Wittig reaction, a phosphonium salt is reacted with an aldehyde or ketone to form an alkene. Both reactions produce a mixture of diastereomers, which must be separated by column chromatography or other methods.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-propylcyclohexane-1-carboxylate involves the reaction of propylmagnesium bromide with cyclohexanone followed by esterification with methyl chloroformate.", "Starting Materials": [ "Cyclohexanone", "Propylmagnesium bromide", "Methyl chloroformate" ], "Reaction": [ "Step 1: Add propylmagnesium bromide to cyclohexanone in anhydrous ether and stir at room temperature for 2 hours.", "Step 2: Quench the reaction with saturated ammonium chloride solution and extract the organic layer with diethyl ether.", "Step 3: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 4: Add methyl chloroformate to the solution and stir at room temperature for 2 hours.", "Step 5: Quench the reaction with saturated sodium bicarbonate solution and extract the organic layer with diethyl ether.", "Step 6: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 7: Purify the product by column chromatography to obtain a mixture of diastereomers of methyl 4-propylcyclohexane-1-carboxylate." ] }

CAS RN

1823546-39-9

Molecular Formula

C11H20O2

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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